molecular formula C11H15NO5S B4024326 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone

Cat. No.: B4024326
M. Wt: 273.31 g/mol
InChI Key: ISARYKZZXVDQHZ-UHFFFAOYSA-N
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Description

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone typically involves the reaction of 4-methyl-3-nitrophenyl sulfone with 2-methoxypropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitro group can participate in redox reactions, while the methoxy group can be involved in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitrophenyl methyl sulfone
  • 4-nitrophenyl phenyl sulfone
  • 3-nitrophenyl sulfone

Uniqueness

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone is unique due to the presence of the 2-methoxypropyl group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other similar sulfones and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-methoxypropylsulfonyl)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-4-5-10(6-11(8)12(13)14)18(15,16)7-9(2)17-3/h4-6,9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARYKZZXVDQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC(C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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